molecular formula C14H14N2OS B1346453 2-Phenyl-2-(phenylthio)acetohydrazide CAS No. 32121-53-2

2-Phenyl-2-(phenylthio)acetohydrazide

Cat. No. B1346453
CAS RN: 32121-53-2
M. Wt: 258.34 g/mol
InChI Key: BLBSXELGHYWXGP-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylthio)acetohydrazide (PPAH) is an organic compound that is widely used in the scientific community for a variety of research applications. It is a hydrazide derivative of phenylacetic acid and is an important component of a variety of laboratory experiments. PPAH is a colorless crystalline solid that is soluble in water, ethanol, and ether. It is also a strong base, making it a useful reagent in organic synthesis.

Scientific Research Applications

Corrosion Prevention Applications

2-Phenyl-2-(phenylthio)acetohydrazide derivatives have shown promise in corrosion prevention. Yıldırım and Cetin (2008) synthesized long-chain N-alkyl-2-(phenylthio)acetohydrazides and tested their capabilities in preventing corrosion in acidic and mineral oil media, indicating their potential as protective agents against metal corrosion Yıldırım & Cetin, 2008.

Anticancer Activity

Research by Salahuddin et al. (2014) involved synthesizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives from 2-phenyl-2-(phenylthio)acetohydrazide, showing moderate to high anticancer activity against breast cancer cell lines, highlighting its potential in cancer treatment Salahuddin et al., 2014.

Antimicrobial Effects

Altıntop et al. (2014) synthesized N'-(3,4-Diarylthiazol-2(3H)-ylidene)-2-(arylthio)acetohydrazides and evaluated their antimicrobial activity, finding some derivatives to be highly effective against Pseudomonas aeruginosa and Candida albicans. This work suggests the potential of these derivatives in combating microbial infections Altıntop et al., 2014.

Inhibitor Applications

The derivatives of 2-Phenyl-2-(phenylthio)acetohydrazide have been studied for their role as inhibitors in various chemical processes. Nataraja et al. (2011) investigated the inhibition effect of certain compounds on steel corrosion in hydrochloric acid solution, demonstrating their efficiency as mixed-type inhibitors and suggesting their utility in protecting metals from corrosion Nataraja et al., 2011.

properties

IUPAC Name

2-phenyl-2-phenylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBSXELGHYWXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302025
Record name 2-phenyl-2-(phenylthio)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(phenylthio)acetohydrazide

CAS RN

32121-53-2
Record name 32121-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-2-(phenylthio)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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